molecular formula C11H8ClN5S B14218228 6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine CAS No. 596825-85-3

6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B14218228
CAS No.: 596825-85-3
M. Wt: 277.73 g/mol
InChI Key: AMPGYZFDWBQQPS-UHFFFAOYSA-N
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Description

6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The unique structure of this compound, which includes a triazole ring fused to a pyridazine ring, makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloropyridazine-3-carboxylic acid with 2-amino-6-(methylsulfanyl)pyridine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyridazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole or pyridazine derivatives.

    Coupling: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern and the presence of the methylsulfanyl group. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other triazolopyridazine derivatives.

Properties

CAS No.

596825-85-3

Molecular Formula

C11H8ClN5S

Molecular Weight

277.73 g/mol

IUPAC Name

6-chloro-3-(6-methylsulfanylpyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C11H8ClN5S/c1-18-10-4-2-3-7(13-10)11-15-14-9-6-5-8(12)16-17(9)11/h2-6H,1H3

InChI Key

AMPGYZFDWBQQPS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=N1)C2=NN=C3N2N=C(C=C3)Cl

Origin of Product

United States

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